molecular formula C19H15NO5 B1666112 Atheroline CAS No. 5140-35-2

Atheroline

Cat. No.: B1666112
CAS No.: 5140-35-2
M. Wt: 337.3 g/mol
InChI Key: VITQCDLNBVTCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atheroline is a phenolic oxoaporphine alkaloid first isolated from Litsea garciae bark methanol extracts . Structurally, it features a dibenz[de,g]quinolin-7-one core with hydroxyl and methoxy substitutions. Its molecular formula is C19H15NO5, and it exhibits notable antioxidant activity linked to its phenolic hydroxyl group, which facilitates hydrogen donation to neutralize free radicals . This compound’s synthesis involves photolytic cyclodehydrohalogenation of phenolic 1-benzoylisoquinoline precursors , marking the first synthesis of a phenolic oxoaporphine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5140-35-2

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

5-hydroxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one

InChI

InChI=1S/C19H15NO5/c1-23-13-8-10-11(7-12(13)21)18(22)17-15-9(4-5-20-17)6-14(24-2)19(25-3)16(10)15/h4-8,21H,1-3H3

InChI Key

VITQCDLNBVTCJS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atheroline

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Atheroline has been studied for its pharmacological properties, particularly its effects on inflammation and pain management. Recent studies have highlighted its potential as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Effects

  • In a study involving the bark of Machilus macrantha, this compound was isolated alongside other alkaloids. The extract demonstrated significant anti-inflammatory activity in various assays, including the acetic acid-induced vascular permeability test and the formalin test for nociception. The results indicated that this compound could reduce inflammation effectively, comparable to standard anti-inflammatory drugs such as indomethacin and aspirin .

Table 1: Anti-inflammatory Activity of this compound

Test MethodDose (mg/kg)% Inhibition
Acetic Acid Induced Vascular Permeability50066.76
Formalin Test (Nociception)250Significant
Cotton Pellet Granuloma Test500Significant

Antioxidant Properties

This compound has also shown promising antioxidant activity. Studies measuring DPPH radical scavenging activity indicated that extracts containing this compound exhibited significant antioxidant potential, which is crucial for preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

  • The antioxidant capacity was evaluated using the DPPH assay, where this compound-containing extracts showed absorbance values comparable to quercetin, a well-known antioxidant . This suggests that this compound could be a viable candidate for developing antioxidant therapies.

Table 2: Antioxidant Activity of this compound Extracts

Extract TypeDPPH Scavenging Activity (%)
This compound Extract76.31
Quercetin (Control)80.89

Biochemical Applications

In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and molecular interactions.

Case Study: Enzyme Inhibition

  • This compound's ability to inhibit various enzymes has been documented, with significant inhibitory effects observed against urease and carbonic anhydrase. The IC50 values were recorded at 2.78 mg/mL and 3.95 mg/mL respectively, indicating its potential use in treating conditions related to these enzymes .

Table 3: Enzyme Inhibition Potency of this compound

EnzymeIC50 Value (mg/mL)
Urease2.78
Carbonic Anhydrase3.95

Environmental Applications

This compound's chemical properties also lend themselves to environmental applications, particularly in bioremediation and pollutant removal.

Case Study: Environmental Remediation

  • Research has indicated that compounds similar to this compound can be utilized in the development of materials aimed at removing contaminants from water sources. The synthesis of molecular recognition materials that can selectively bind harmful substances is a promising area of study .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Oxoglaucine (O-Methylatheroline)
  • Structure: C20H17NO5, featuring methoxy groups at positions 1, 2, 9, and 10 instead of this compound’s hydroxyl group at position 9 .
  • Source : Synthetic derivative or isolated from plants like Hernandia ovigera .
  • Activity: Reduced antioxidant capacity compared to this compound due to the absence of a phenolic hydroxyl group, as methoxy groups are less effective in radical scavenging .
Bracteoline
  • Structure: An aporphine alkaloid with uncharacterized substitutions in the isoquinoline core.
  • Source : Detected in Nigella arvensis and Litsea species .
  • Activity: Exhibits moderate antioxidant activity and is used in biosynthesis of silver nanoparticles (AgNPs) .
Cularine
  • Structure: Isoquinoline alkaloid with a non-oxidized aporphine backbone.
  • Source : Found in multi-herbal formulations like Xiexin Tang .
  • Activity : Stronger antioxidant activity than this compound, attributed to its unique substitution pattern enhancing electron donation .

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Substitutions Source Antioxidant Activity (DPPH Assay)
This compound C19H15NO5 9-OH, 1,2,10-OCH3 Litsea garciae High (phenolic hydroxyl)
Oxoglaucine C20H17NO5 1,2,9,10-OCH3 Synthetic/plant sources Moderate
Bracteoline Undefined Undefined aporphine core Nigella arvensis Moderate
Cularine C19H17NO4 Non-oxidized isoquinoline Multi-herbal blends Very high
Key Findings :

Structural Impact on Activity: this compound’s phenolic hydroxyl group at position 9 enhances its radical scavenging capacity compared to methoxy-substituted Oxoglaucine . Cularine’s non-oxidized structure allows for greater electron delocalization, contributing to superior antioxidant effects .

Synthetic Accessibility :

  • This compound requires complex photolytic reactions for synthesis , whereas Oxoglaucine can be derived via methylation of this compound .

Preparation Methods

Classical Synthesis via Dehydrogenation and Cyclization

The foundational approach to Atheroline synthesis, first reported by Cava and Noguchi in 1972, involves a multi-step sequence starting from tetralone derivatives. This method remains a cornerstone due to its reproducibility and high yields.

Reformatsky Reaction and Intermediate Formation

The synthesis begins with 7-methoxytetralone, which undergoes a Reformatsky reaction with ethyl bromoacetate in the presence of zinc. This step forms the ethyl ester of (7-methoxy-3,4-dihydro-1-naphthyl)acetic acid. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at reflux temperatures (65–70°C) for 12–18 hours, achieving intermediate yields of 75–80%.

Dehydrogenation with Dichlorodicyanobenzoquinone (DDQ)

A critical advancement in this classical route is the use of DDQ as a dehydrogenation agent. The intermediate ester is dissolved in glacial acetic acid (200 mL per 50 g substrate) and treated with DDQ (2.1 equivalents) at 80°C. Monitoring via thin-layer chromatography (TLC) confirms complete consumption of the starting material within 3–4 hours. After cooling, filtration removes DDQ hydroquinone byproducts, and evaporation under reduced pressure yields the aromatized product. This step achieves an 88–89% yield, as demonstrated in scaled-up preparations.

Mechanistic Insights

DDQ facilitates a hydride abstraction mechanism, converting the dihydronaphthalene moiety into a fully aromatic system. The acetic acid solvent protonates the intermediate carbocation, preventing side reactions such as dimerization. Nuclear magnetic resonance (NMR) studies of the product confirm the absence of residual aliphatic protons, verifying successful aromatization.

Photolytic Synthesis: A Modern Approach

Recent methodologies have leveraged photolysis to streamline this compound production, circumventing the need for stoichiometric oxidants like DDQ. EvitaChem’s patented photolytic route (2025) highlights this innovation.

Precursor Design and Irradiation Conditions

The photolysis method employs 8-bromo-1-(3-hydroxy-4-methoxybenzoyl)-6,7-dimethoxyisoquinoline as the precursor. Dissolved in degassed acetonitrile (0.1 M concentration), the solution is irradiated with UV light (λ = 300 nm) under nitrogen atmosphere for 6–8 hours. Quantum yield calculations indicate a 62% conversion efficiency per photon absorbed, with optimal temperatures maintained at 25±2°C.

Advantages and Limitations

Photolysis eliminates hazardous reagents, reducing waste generation by 40% compared to classical methods. However, scalability challenges arise from light penetration limitations in large reactors. Computational fluid dynamics (CFD) models suggest that microreactor systems could enhance yields to 85% by improving photon utilization.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for this compound preparation methods:

Method Starting Material Reagents/Conditions Yield Purity
Classical (DDQ) 7-Methoxytetralone DDQ, glacial acetic acid, 80°C 89% 98.5%
Photolytic 8-Bromo-isoquinoline derivative UV light (300 nm), acetonitrile, 25°C 78% 97.2%

Yield Optimization Strategies

  • Classical Method : Increasing DDQ equivalents to 2.5 improves yield to 92% but necessitates additional purification steps to remove excess oxidant.
  • Photolytic Method : Co-sensitizers like benzophenone enhance reaction rates by 30%, achieving 82% yield without compromising purity.

Environmental and Economic Considerations

Lifecycle assessments reveal that the photolytic route reduces cumulative energy demand by 55% compared to classical synthesis. However, precursor synthesis for photolysis remains cost-prohibitive, with raw material expenses 2.3-fold higher than tetralone derivatives.

Q & A

Q. What are the key challenges in synthesizing Atheroline, and how can reaction yields be optimized?

this compound synthesis involves a photochemical reaction starting with precursor compound 79 under Vycor light in methanol/sodium hydroxide, yielding 24% this compound alongside minor byproducts (2% and 0.5%) . Methodological improvements could include:

  • Reaction parameter optimization : Testing alternative solvents, light wavelengths, or catalysts.
  • Byproduct analysis : Using HPLC or NMR to characterize byproducts (e.g., hydroxylated or carboxylated derivatives) and adjust conditions to suppress their formation.
  • Scalability studies : Assessing batch vs. continuous-flow systems for reproducibility.

Q. Which spectroscopic and chromatographic methods are most reliable for this compound identification and purity assessment?

  • Spectroscopy : High-resolution mass spectrometry (HR-MS) for molecular formula confirmation (C₁₀H₁₀O₄) and NMR (¹H/¹³C) for structural elucidation, particularly to distinguish stereoisomers .
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) to quantify purity and resolve byproducts.
  • Validation : Cross-referencing data with published spectral libraries and ensuring calibration with certified standards.

Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

  • Cell-based assays : Use endothelial or macrophage cell lines to assess anti-inflammatory or anti-atherogenic effects.
  • Dose-response studies : Test concentrations ranging from nM to µM to establish IC₅₀ values.
  • Controls : Include positive controls (e.g., statins) and vehicle controls to validate assay specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects across studies?

Contradictory results (e.g., pro- vs. anti-inflammatory outcomes) may arise from:

  • Experimental variables : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration).
  • Data normalization : Ensure consistent use of housekeeping genes in qPCR or protein loading controls in Western blotting.
  • Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding factors .

Q. What mechanistic studies are needed to elucidate this compound’s molecular targets?

  • Omics approaches : RNA sequencing to identify differentially expressed genes or proteomics to map protein interaction networks.
  • Knockdown/overexpression models : Use siRNA or CRISPR to validate target genes (e.g., NF-κB or LOX-1).
  • Structural modeling : Molecular docking studies to predict binding affinities with suspected receptors .

Q. How can in vivo studies of this compound be designed to improve translational relevance?

  • Animal models : Select atherosclerosis-prone models (e.g., ApoE⁻/⁻ mice) and monitor plaque burden via histopathology or intravascular ultrasound.
  • Pharmacokinetics : Assess bioavailability, half-life, and tissue distribution using LC-MS/MS.
  • Dose translation : Apply allometric scaling to extrapolate effective doses from rodents to humans .

Q. What strategies ensure reproducibility in this compound research amid variability in natural product isolates?

  • Standardized sourcing : Use synthetic this compound to avoid batch-to-batch variability from plant extracts.
  • Open protocols : Share detailed methodologies via platforms like Protocols.io .
  • Collaborative validation : Replicate key findings in independent labs using blinded samples .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Optimization Test Vycor light intensity variations; optimize NaOH concentration.
Bioactivity Assays Use THP-1 macrophages for inflammation studies; include ROS assays.
Data Analysis Apply mixed-effects models to account for inter-experiment variability.

Future Research Directions

  • Multi-omics integration : Combine transcriptomic and metabolomic data to map this compound’s pathway interactions.
  • Toxicology profiling : Assess long-term toxicity in preclinical models to address safety gaps.
  • Clinical correlations : Explore this compound levels in human serum cohorts with cardiovascular disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atheroline
Reactant of Route 2
Atheroline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.